2-Ethoxy-5-ethyl-4-methoxybenzonitrile
Description
2-Ethoxy-5-ethyl-4-methoxybenzonitrile is a substituted benzonitrile derivative characterized by three distinct substituents: an ethoxy group at position 2, an ethyl group at position 5, and a methoxy group at position 2. Its molecular formula is C₁₂H₁₅NO₂, with a molecular weight of 205.25 g/mol.
Properties
CAS No. |
139032-38-5 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.257 |
IUPAC Name |
2-ethoxy-5-ethyl-4-methoxybenzonitrile |
InChI |
InChI=1S/C12H15NO2/c1-4-9-6-10(8-13)12(15-5-2)7-11(9)14-3/h6-7H,4-5H2,1-3H3 |
InChI Key |
HTTGBRPVEMRTOW-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=C(C(=C1)C#N)OCC)OC |
Synonyms |
Benzonitrile, 2-ethoxy-5-ethyl-4-methoxy- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-Ethoxy-5-ethyl-4-methoxybenzonitrile with analogous benzonitrile derivatives, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Key Structural and Functional Comparisons
Key Findings
Substituent Effects on Reactivity: The target compound’s ethoxy and methoxy groups enhance solubility in polar solvents compared to halogenated analogs like 3-Bromo-5-fluoro-4-iodoaniline, which exhibit lower polarity . The nitrile group in all benzonitrile derivatives facilitates nucleophilic substitution or hydrolysis, but steric hindrance from the ethyl group in this compound may slow reactivity relative to smaller analogs (e.g., 2-Amino-4-chloro-5-methoxybenzonitrile) .
Biological Activity :
- The oxadiazole-containing compound in demonstrates higher molecular complexity and likely bioactivity (e.g., kinase inhibition) compared to simpler benzonitriles. However, this compound’s lack of heterocycles may limit its direct pharmacological use unless functionalized further .
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